2-Bromo-6-fluoro-4-iodobenzoic acid
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Description
2-Bromo-6-fluoro-4-iodobenzoic acid is an organic compound with the molecular formula C7H3BrFIO2 . It is a dihalogenated benzoic acid with bromine, fluorine, and iodine atoms attached to a benzene ring . The compound is a versatile building block in various chemical reactions due to its three different functional groups .
Synthesis Analysis
The synthesis of 2-Bromo-6-fluoro-4-iodobenzoic acid can be achieved using 2-amino-6-fluorobenzoic acid as the starting material . Another synthesis method involves the diazotization of anthranilic acid followed by a reaction with iodide .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-fluoro-4-iodobenzoic acid consists of a benzene ring with bromine, fluorine, and iodine atoms attached, along with a carboxylic acid group . The molecular weight of the compound is 344.9 g/mol .Chemical Reactions Analysis
2-Bromo-6-fluoro-4-iodobenzoic acid can participate in various chemical reactions due to its three different functional groups . For instance, it can be used in the synthesis of fluoro-substituted benzoyl chlorides . It can also be used for the one-pot regioselective synthesis of isocoumarins .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 2-Bromo-6-fluoro-4-iodobenzoic acid is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, contact with skin and eyes, and to use personal protective equipment when handling the compound .
properties
IUPAC Name |
2-bromo-6-fluoro-4-iodobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGGHZKVKAAUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)Br)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-fluoro-4-iodobenzoic acid |
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